Darifenacin Impurity A
CAS No.: 1048979-16-3
Cat. No.: VC0195072
Molecular Formula: C28H29NO3
Molecular Weight: 427.53
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1048979-16-3 |
|---|---|
| Molecular Formula | C28H29NO3 |
| Molecular Weight | 427.53 |
Introduction
| Property | Description |
|---|---|
| Common Name | Darifenacin Impurity A; Darifenacin Pyrrolidine Impurity S-Isomer |
| Chemical Name | (S)-2-(3-Pyrrolidinyl)-2,2-diphenylacetamide L-tartrate |
| CAS Number | 134002-26-9 |
| Molecular Formula | C₂₂H₂₆N₂O₇ |
| Molecular Weight | 430.45 g/mol |
| Storage Conditions | 2-8°C (Refrigerator) |
| Shipping Conditions | Ambient |
The chemical structure of Darifenacin Impurity A resembles a key intermediate in darifenacin synthesis. It consists of the core diphenylacetamide structure with the pyrrolidine ring but lacks the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety that characterizes the complete darifenacin molecule. Analysis suggests that it may originate as either a starting material or an intermediate product during the synthesis process.
Analytical Methods for Detection and Quantification
Several sophisticated analytical techniques have been developed and validated for the detection and quantification of darifenacin impurities, including Impurity A. These methods are essential for pharmaceutical quality control during manufacturing, release testing, and stability studies.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method has been established for the determination of process-related impurities and assay of darifenacin hydrobromide in bulk drug formulations . This isocratic method utilizes a Prodigy C8 column (250 × 4.6 mm, 5 μm) with a mobile phase consisting of 0.05 M ammonium acetate (pH adjusted to 7.2 using ammonia solution) and methanol with 36% acetonitrile in a 35:65 v/v ratio . The method employs a flow rate of 1.0 mL/min at a column temperature of 25°C, with detection via photo diode array at 215 nm wavelength .
Ultra-Performance Liquid Chromatography (UPLC)
A more advanced and rapid method involves the use of ultra-performance liquid chromatography for the determination of darifenacin hydrobromide and its related impurities . This technique employs an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) at a flow rate of 0.3 mL/min with detection at 210 nm . The UPLC method was optimized using design of experiments (DOE) to achieve optimal separation in minimal run time, enabling darifenacin and its thirteen impurities to be eluted within 13 minutes .
Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive structural identification and characterization of darifenacin impurities, liquid chromatography coupled with ion trap mass spectrometry (LC-ESI/MS) has proven invaluable . This hyphenated technique provides critical structural information through mass fragmentation patterns, enabling unambiguous confirmation of impurity structures following their isolation .
Table 2: Comparison of Analytical Methods for Darifenacin Impurity Detection
| Parameter | RP-HPLC Method | UPLC Method | LC-MS Method |
|---|---|---|---|
| Column | Prodigy C8 (250 × 4.6 mm, 5 μm) | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) | Varies by specific protocol |
| Mobile Phase | 0.05 M ammonium acetate (pH 7.2) and methanol with 36% acetonitrile (35:65 v/v) | Not fully specified in available data | Varies based on specific protocol |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | Varies based on specific protocol |
| Detection | PDA at 215 nm | UV at 210 nm | Mass spectrometry detection |
| Run Time | Not specifically stated | Approximately 13 minutes | Varies based on specific protocol |
| Application | Stability-indicating assay and impurity profiling | Rapid impurity profiling | Structural identification and characterization |
Significance in Pharmaceutical Quality Control
Darifenacin Impurity A holds considerable importance in pharmaceutical quality control for multiple reasons that directly impact product quality and regulatory compliance.
Regulatory Compliance
Regulatory authorities worldwide require thorough identification, characterization, and control of impurities in pharmaceutical products. The International Conference on Harmonization (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products, establish thresholds for reporting, identification, and qualification of impurities . Validated analytical methods must be developed to ensure Darifenacin Impurity A levels remain below these established thresholds.
Product Quality Assurance
Synthesis and Formation Pathways
Understanding the synthetic routes and formation mechanisms of Darifenacin Impurity A provides critical insights for developing control strategies to minimize its presence in the final drug product.
Synthetic Route Considerations
Darifenacin is typically synthesized through the reaction of 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-pyrrolidine (Imp-2) with 5-halo ethyl-2,3-dihydrobenzofuran . The formation of Darifenacin Impurity A appears to be related to this synthetic pathway, potentially arising from incomplete reactions or side reactions during the manufacturing process.
Given that Darifenacin Impurity A is identified as (S)-2-(3-Pyrrolidinyl)-2,2-diphenylacetamide L-tartrate , it likely represents a starting material or intermediate in darifenacin synthesis. Its chemical structure suggests a relationship to 3-(S)-(+)-(1-cyano-1,1-diphenylmethyl)-pyrrolidine following hydrolysis of the nitrile group to form an amide, with subsequent salt formation using tartaric acid.
| Manufacturing Parameter | Potential Impact on Impurity Formation | Control Strategy |
|---|---|---|
| Reaction Temperature | Higher temperatures may accelerate side reactions | Maintain optimal temperature range |
| Reaction Time | Extended reaction times may increase impurity levels | Optimize reaction duration |
| Reagent Quality | Impure reagents can introduce additional impurities | Use high-purity starting materials |
| Oxidative Conditions | May promote formation of oxidized impurities | Control oxygen exposure and use antioxidants |
| Purification Process | Inadequate purification retains impurities | Optimize purification steps |
Analytical Method Validation Parameters
Validation of analytical methods for Darifenacin Impurity A detection requires adherence to ICH Q2(R1) guidelines to ensure reliability and reproducibility of results.
Specificity and Selectivity
Specificity studies have confirmed that analytical methods can successfully separate and identify Darifenacin Impurity A from other related substances and degradation products. Peak purity tests using photodiode array detection have demonstrated that peaks corresponding to darifenacin and its impurities are homogeneous and pure in analyzed samples .
Accuracy and Precision
Accuracy studies for related substances have been performed by spiking known amounts of impurities into test samples and calculating the percent recovered. For related substances, recovery studies are typically conducted in triplicate at three concentration levels (50%, 100%, and 150%) relative to the specification level (0.15%) of impurities . Published methods demonstrate high-quality recoveries (93.8 ± 2.1 to 99.8 ± 1.5% (mean ± RSD)) for darifenacin and its impurities .
Linearity and Range
Linear regression analysis has revealed excellent correlation between peak responses and concentrations (R² values of 0.9991-0.9999) for darifenacin and its impurities across the analytical range . This confirms that the methods provide a linear response proportional to impurity concentration, ensuring accurate quantification across the working range.
Table 4: Validation Parameters for Analytical Methods
| Validation Parameter | Acceptance Criteria | Observed Performance |
|---|---|---|
| Specificity | No interference with main peak | Good separation achieved from other impurities |
| Linearity | R² ≥ 0.99 | R² values of 0.9991-0.9999 |
| Accuracy | Recovery 80-120% | 93.8-99.8% recovery |
| Precision | RSD ≤ 2.0% | RSD ≤ 2.1% |
| LOD/LOQ | Signal-to-noise ratio ≥ 3 for LOD, ≥ 10 for LOQ | Method-specific values achieved |
| Robustness | Method remains unaffected by small deliberate changes | Validated through parameter variations |
Regulatory Aspects and Specifications
The control and specification of Darifenacin Impurity A must align with international regulatory standards for pharmaceutical impurities.
ICH Guidelines Compliance
The International Conference on Harmonization guidelines establish thresholds for reporting, identification, and qualification of impurities based on maximum daily dose and duration of drug administration. For darifenacin hydrobromide, with a maximum daily dose typically below 10 mg, ICH Q3A(R2) recommends reporting thresholds of 0.05%, identification thresholds of 0.10%, and qualification thresholds of 0.15% for impurities .
Control Strategies
Effective control of Darifenacin Impurity A requires implementation of a comprehensive control strategy encompassing raw material quality, process parameters, and appropriate testing procedures. Pharmaceutical companies may implement the following approaches:
-
Careful selection and qualification of starting materials
-
Optimization of synthetic processes to minimize impurity formation
-
Implementation of in-process controls at critical steps
-
Establishment of appropriate specifications with validated analytical methods
-
Regular monitoring during stability studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume